molecular formula C19H23N5O4 B2444782 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide CAS No. 1286722-28-8

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B2444782
CAS No.: 1286722-28-8
M. Wt: 385.424
InChI Key: AKVBVWHRGKWAQZ-UHFFFAOYSA-N
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Description

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties Research on compounds with structural similarities, such as imidazolidinone and imidazole derivatives, highlights the importance of the imidazole ring and acetamide moiety in determining the chemical behavior and reactivity of these molecules. The planarity and dihedral angles within these compounds influence their crystal packing and intermolecular interactions, which are critical for their chemical stability and potential reactivity (Sethusankar et al., 2002; Sethusankar et al., 2001).

Catalytic Applications Manganese(II) complexes with imidazole-based acetamide derivatives have been studied as catalysts in chemical reactions, such as alkene epoxidation. This suggests potential catalytic applications for compounds containing similar functional groups, given their ability to facilitate chemical transformations in the presence of hydrogen peroxide and other reagents (Serafimidou et al., 2008).

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c25-18(21-4-1-6-22-7-5-20-14-22)13-23-8-9-24(19(23)26)15-2-3-16-17(12-15)28-11-10-27-16/h2-3,5,7,12,14H,1,4,6,8-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBVWHRGKWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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